molecular formula C26H18BrNO2 B11111833 4-[(E)-(naphthalen-1-ylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-(naphthalen-1-ylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11111833
M. Wt: 456.3 g/mol
InChI Key: RFUPXQCGGFVENS-WXDZEZECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a bromophenyl group, and a propenoate moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with benzaldehyde to form the Schiff base, followed by the reaction with 4-bromobenzaldehyde and propenoic acid under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C26H18BrNO2

Molecular Weight

456.3 g/mol

IUPAC Name

[4-(naphthalen-1-yliminomethyl)phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C26H18BrNO2/c27-22-13-8-19(9-14-22)12-17-26(29)30-23-15-10-20(11-16-23)18-28-25-7-3-5-21-4-1-2-6-24(21)25/h1-18H/b17-12+,28-18?

InChI Key

RFUPXQCGGFVENS-WXDZEZECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.